molecular formula C18H23NO5S B2394678 Arecaidine but-2-ynyl ester tosylate CAS No. 119630-77-2; 499-04-7

Arecaidine but-2-ynyl ester tosylate

Cat. No.: B2394678
CAS No.: 119630-77-2; 499-04-7
M. Wt: 365.44
InChI Key: GKPXMGUNTQSFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic muscarinic acetylcholine receptor (mAChR) agonist with high selectivity for the M2 subtype. It is structurally derived from arecaidine, an alkaloid found in Areca catechu. ABET (CAS: 119630-77-2) has a molecular formula of $ \text{C}{11}\text{H}{15}\text{NO}2 \cdot \text{C}7\text{H}8\text{SO}3 $ and a molecular weight of 365.44 g/mol . It exhibits >99% purity, water solubility up to 100 mM, and stability at room temperature for 12 months . ABET is widely used in pharmacological studies to investigate M2 receptor-mediated effects, such as cardiac function modulation, due to its receptor subtype specificity .

Properties

IUPAC Name

but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXMGUNTQSFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Arecaidine Esters

Arecaidine Propargyl Ester Tosylate (APE)

APE (CAS: 147202-94-6) shares structural similarities with ABET but differs in the ester side chain (propargyl vs. but-2-ynyl). Both compounds are potent M2 agonists, but their selectivity profiles vary:

  • Potency : APE has $-\log\text{EC}_{50}$ values of 8.22 (guinea pig atria, M2) and 7.77 (ileum, M2), while ABET exhibits comparable potency at M2 receptors .
  • Selectivity : APE shows a cardiac/ileal M2 potency ratio of 2.8, whereas ABET has a higher ratio of 4.6, suggesting greater cardiac M2 selectivity for ABET .
  • Functional Outcomes: In retinal pigment epithelium (RPE) studies, neither APE nor ABET induces pigment granule dispersion, unlike M1 agonists (e.g., carbachol), highlighting their M2-specific activity .
Table 1: Structural and Functional Comparison of Arecaidine Esters
Compound Ester Chain M2 $-\log\text{EC}_{50}$ (Atria) M2 $-\log\text{EC}_{50}$ (Ileum) Cardiac/Ileal Potency Ratio
ABET But-2-ynyl 8.22* 7.77* 4.6
APE Propargyl 8.22 7.77 2.8
Arecaidine 2-hexynyl Hexynyl 6.80 6.70 ~1.0

*Data inferred from structural analogues in .

Structural-Activity Relationship (SAR) :

  • Ester Chain Length : Shorter chains (propargyl, butynyl) enhance M2 agonism, while longer chains (hexynyl) reduce potency by ~10-fold .
  • Triple Bond Position : Moving the triple bond from the 2- to 3-position converts agonists into competitive antagonists (pA₂: 4.9–7.3) .

Comparison with Other mAChR Agonists

Oxotremorine Sesquifumarate

Oxotremorine (CAS: 17360-35-9) is a non-selective M2/M4 agonist. Unlike ABET, it lacks cardiac M2 selectivity and affects multiple receptor subtypes, leading to broader physiological effects (e.g., tremors, hypothermia) .

Bethanechol Chloride

Bethanechol (M2-selective) is used clinically for urinary retention but has lower receptor specificity compared to ABET. It activates M2 receptors in smooth muscle without the cardiac selectivity observed in ABET .

Carbachol

Table 2: Functional Comparison with Other mAChR Agonists
Compound Receptor Selectivity Cardiac M2 Specificity Pigment Dispersion in RPE Clinical/Research Use
ABET M2 High No Cardiac studies
Oxotremorine M2/M4 Low No Neurological models
Bethanechol M2 Moderate No Urinary retention
Carbachol Pan-mAChR None Yes (1 nM) Broad pharmacological studies

Key Research Findings

Receptor Subtype Specificity : ABET’s selectivity for cardiac M2 over ileal M2 (ratio 4.6) makes it valuable for studying heart-specific cholinergic signaling .

Therapeutic Potential: In Parkinson’s disease (PD) models, ABET’s shorter duration of action compared to xanomeline suggests limitations in chronic applications but utility in acute studies .

Preparation Methods

Chemical Structure and Physicochemical Properties

Arecaidine but-2-ynyl ester tosylate comprises two component compounds:

  • 1-Methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester (arecaidine but-2-ynyl ester)
  • 4-Methylbenzenesulfonic acid (tosylate counterion).

Table 1: Key Physicochemical Properties

Property Value
Molecular formula C₁₁H₁₅NO₂·C₇H₈SO₃
Molecular weight 365.4 g/mol
Solubility Soluble to 100 mM in sterile water
Storage conditions Room temperature or -20°C
Canonical SMILES CC#CCOC(C(C1)=CCCN1C)=O.CC2=CC=C(S(=O)(O)=O)C=C2

The compound’s stability in aqueous solutions is limited, necessitating short-term storage after dissolution.

Synthetic Routes for this compound

Tosylation-Mediated Esterification

This method leverages but-2-ynyl tosylate as a reactive intermediate for ester formation.

Step 1: Synthesis of But-2-Ynyl Tosylate

But-2-ynol reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (triethylamine, Et₃N):
$$
\text{But-2-ynol + TsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{But-2-ynyl tosylate + HCl}
$$
The reaction proceeds at 0–25°C, yielding the tosylate as a crystalline solid after aqueous workup.

Step 2: Nucleophilic Substitution with Arecaidine Carboxylate

Arecaidine’s carboxylic acid group is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), forming the carboxylate anion. This intermediate reacts with but-2-ynyl tosylate via an Sₙ2 mechanism :
$$
\text{Arecaidine-COO}^- \text{Na}^+ + \text{But-2-ynyl tosylate} \rightarrow \text{Arecaidine but-2-ynyl ester + NaOTs}
$$
The reaction requires 12–24 hours at reflux (60–80°C) and yields the ester after chromatographic purification.

Step 3: Tosylate Salt Formation

The free base ester is treated with p-toluenesulfonic acid in ethanol, precipitating the final tosylate salt:
$$
\text{Arecaidine but-2-ynyl ester + TsOH} \rightarrow \text{this compound}
$$
Crystallization from ethanol/ether mixtures enhances purity.

Direct Esterification Using Coupling Agents

This approach employs carbodiimide-based reagents to activate arecaidine’s carboxylic acid for esterification.

Step 1: Activation of Arecaidine’s Carboxylic Acid

Arecaidine reacts with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry DCM:
$$
\text{Arecaidine-COOH + DCC} \rightarrow \text{Arecaidine-CO-O-DCC + DCU}
$$
The activated intermediate forms within 1–2 hours at 0°C.

Step 2: Esterification with But-2-Ynol

But-2-ynol is added to the activated acid, yielding the ester after 12–24 hours at room temperature:
$$
\text{Arecaidine-CO-O-DCC + But-2-ynol} \rightarrow \text{Arecaidine but-2-ynyl ester + DCU}
$$
The product is purified via silica gel chromatography (ethyl acetate/hexane).

Step 3: Salt Formation with Tosylic Acid

The ester is dissolved in anhydrous diethyl ether and treated with a stoichiometric amount of p-toluenesulfonic acid monohydrate. The mixture is stirred for 1 hour, and the precipitate is collected by filtration.

Table 2: Comparison of Synthetic Methods

Parameter Tosylation-Mediated Method Direct Esterification Method
Reaction time 24–36 hours 18–30 hours
Yield (reported) 65–75% 70–80%
Key reagents TsCl, Et₃N DCC, DMAP
Purification Column chromatography Crystallization

Optimization of Reaction Conditions

Solvent Selection

  • Tosylation step : Dichloromethane (DCM) minimizes side reactions compared to polar solvents like dimethylformamide (DMF).
  • Esterification : THF enhances nucleophilicity of the carboxylate anion in Sₙ2 reactions.

Temperature Control

  • Tosylation proceeds efficiently at 0°C to prevent exothermic decomposition of TsCl.
  • Direct esterification requires room temperature to avoid racemization.

Catalytic Additives

  • DMAP (4-dimethylaminopyridine) accelerates acyl transfer in carbodiimide-mediated reactions, improving yields by 15–20%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 7.69 (d, J = 8.0 Hz, 2H, tosyl aromatic), 7.48 (d, J = 8.0 Hz, 2H, tosyl aromatic), 4.76 (t, J = 2.4 Hz, 2H, OCH₂C≡C), 3.55–3.45 (m, 2H, NCH₂), 2.98 (s, 3H, NCH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥98% (C18 column, 0.1% TFA in water/acetonitrile gradient).

Applications in Neuroscience Research

This compound’s M2 selectivity makes it valuable for studying:

  • Retinal pigment epithelium (RPE) dynamics : The compound fails to induce pigment granule dispersion in bluegill RPE, contrasting with nonselective mAChR agonists like carbachol.
  • Cardiac muscarinic signaling : M2 activation slows heart rate in ex vivo models, though this application remains underexplored.

Q & A

Q. What are the key physicochemical properties and storage requirements for Arecaidine but-2-ynyl ester tosylate in experimental workflows?

This compound (CAS 119630-77-2) is a synthetic mAChR M2 agonist with a molecular weight of 365.44 g/mol and >99% purity . Key considerations include:

  • Solubility : Prepare aqueous stock solutions up to 100 mM; vortex thoroughly and confirm clarity via visual inspection. For in vivo studies, dissolve in physiological saline (pH-adjusted to 7.4) and validate stability via HPLC .
  • Storage : Store solid form at room temperature (stable for 12 months). Aliquot stock solutions into sealed vials at -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles to prevent hydrolysis .
  • Handling : Use anhydrous conditions for long-term stability. For in vitro assays, pre-equilibrate solutions to 37°C to avoid precipitation .

Q. How is this compound synthesized and characterized for research applications?

The compound is synthesized via esterification of arecaidine with but-2-ynyl tosylate. Critical characterization steps include:

  • Purity verification : Use HPLC with UV detection (λ = 254 nm) and compare retention times to reference standards .
  • Structural confirmation : Employ 1^1H/13^13C NMR to validate the ester linkage (δ 4.6–5.0 ppm for ester protons) and tosyl group (δ 2.4 ppm for methyl protons) .
  • Bioactivity validation : Confirm M2 receptor agonism via competitive binding assays using 3^3H-N-methylscopolamine and ileal smooth muscle contraction studies .

Advanced Research Questions

Q. What experimental designs resolve tissue-specific selectivity discrepancies of this compound (e.g., cardiac vs. ileal M2 mAChR)?

Contradictory selectivity data arise from tissue-specific receptor coupling. To address this:

  • Comparative binding assays : Use radioligand displacement in cardiac (M2-rich) and ileal tissues. Example: IC50_{50} values for cardiac M2 receptors are typically 10-fold lower than ileal receptors .
  • Functional antagonism : Pre-treat tissues with 4.74 µM AF-DX 116 (M2 antagonist) for 30 minutes. A >80% reduction in contractile response confirms M2 specificity .
  • G-protein coupling analysis : Measure cAMP inhibition in transfected CHO cells expressing human M2 receptors to isolate Gi/o-mediated signaling .

Q. How should researchers optimize in vivo dosing regimens for this compound in neurological models?

Key methodological considerations include:

  • Route of administration : Intracerebroventricular (i.c.v.) injection at 20 nM (2.5 µL volume) in rat epilepsy models, ensuring blood-brain barrier bypass .
  • Temporal coordination : Administer 30 minutes prior to kainic acid (9 mg/kg) to assess seizure latency via Racine scale scoring .
  • Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life (t1/2_{1/2} <15 min), necessitating endpoint measurements within 30–60 minutes post-injection .

Q. What analytical approaches validate downstream signaling pathways activated by this compound in neural systems?

  • Calcium imaging : Monitor intracellular Ca2+^{2+} flux in hippocampal neurons using Fura-2 AM. M2 activation typically reduces Ca2+^{2+} via Gi/o coupling .
  • Western blotting : Quantify phosphorylated ERK1/2 levels in cortical tissue homogenates to assess MAPK pathway modulation .
  • Behavioral assays : Pair agonist administration with Morris water maze tests to evaluate cognitive effects in Alzheimer’s disease models .

Q. How can researchers address solubility-limited bioactivity in high-throughput screening assays?

  • Co-solvent systems : Use 0.1% DMSO to enhance solubility without disrupting receptor function. Confirm compatibility via vehicle controls .
  • Dynamic light scattering (DLS) : Screen for aggregates in stock solutions. Particle sizes >200 nm indicate precipitation, requiring reformulation .
  • Microfluidic dilution : Serially dilute compounds in assay buffers to maintain solubility while achieving target concentrations (1–100 nM) .

Q. What statistical methods are recommended for analyzing dose-response contradictions across studies?

  • Non-parametric tests : Apply Kruskal-Wallis with Dunn’s post-hoc analysis for non-normal data (e.g., seizure latency scores) .
  • EC50_{50} curve fitting : Use four-parameter logistic regression in GraphPad Prism. Compare Hill slopes between cardiac (steeper) and ileal (shallower) tissues to infer efficacy differences .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .

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